molecular formula C19H12F6N6 B11435114 7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B11435114
M. Wt: 438.3 g/mol
InChI Key: BGKUCNFAQUAXAU-UHFFFAOYSA-N
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Description

7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a complex organic compound characterized by its unique triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyrimidine core, followed by the introduction of trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the triazolopyrimidine core or the trifluoromethyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Shares the trifluoromethyl groups but differs in its core structure.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in catalysis.

Uniqueness

7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is unique due to its triazolopyrimidine core, which imparts distinct chemical properties and potential applications. Its combination of trifluoromethyl groups and the triazolopyrimidine structure makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H12F6N6

Molecular Weight

438.3 g/mol

IUPAC Name

7-methyl-N,3-bis[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C19H12F6N6/c1-10-15-16(31(30-29-15)14-7-3-5-12(9-14)19(23,24)25)28-17(26-10)27-13-6-2-4-11(8-13)18(20,21)22/h2-9H,1H3,(H,26,27,28)

InChI Key

BGKUCNFAQUAXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)C(F)(F)F)N(N=N2)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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